Lenalidomide-CO-PEG4-C2-azide Lenalidomide-CO-PEG4-C2-azide
Brand Name: Vulcanchem
CAS No.:
VCID: VC19757731
InChI: InChI=1S/C24H32N6O8/c25-29-26-7-9-36-11-13-38-15-14-37-12-10-35-8-6-22(32)27-19-3-1-2-17-18(19)16-30(24(17)34)20-4-5-21(31)28-23(20)33/h1-3,20H,4-16H2,(H,27,32)(H,28,31,33)
SMILES:
Molecular Formula: C24H32N6O8
Molecular Weight: 532.5 g/mol

Lenalidomide-CO-PEG4-C2-azide

CAS No.:

Cat. No.: VC19757731

Molecular Formula: C24H32N6O8

Molecular Weight: 532.5 g/mol

* For research use only. Not for human or veterinary use.

Lenalidomide-CO-PEG4-C2-azide -

Specification

Molecular Formula C24H32N6O8
Molecular Weight 532.5 g/mol
IUPAC Name 3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]propanamide
Standard InChI InChI=1S/C24H32N6O8/c25-29-26-7-9-36-11-13-38-15-14-37-12-10-35-8-6-22(32)27-19-3-1-2-17-18(19)16-30(24(17)34)20-4-5-21(31)28-23(20)33/h1-3,20H,4-16H2,(H,27,32)(H,28,31,33)
Standard InChI Key YXFGLSUUQCIEID-UHFFFAOYSA-N
Canonical SMILES C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-]

Introduction

Chemical and Structural Properties of Lenalidomide-CO-PEG4-C2-azide

Molecular Architecture

Lenalidomide-CO-PEG4-C2-azide integrates three distinct components:

  • Lenalidomide core: A derivative of thalidomide, this immunomodulatory imide drug (IMiD) binds cereblon (CRBN), a substrate receptor of the CRL4 E3 ubiquitin ligase complex .

  • PEG4 linker: A tetraethylene glycol chain enhances solubility and provides spatial flexibility, critical for bridging the E3 ligase ligand and target protein.

  • Azide terminus: The N3-\text{N}_3 group enables click chemistry reactions, facilitating covalent conjugation to alkyne-modified target ligands .

The IUPAC name, 3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]propanamide, reflects this tripartite structure.

Table 1: Key Chemical Properties

PropertyValueSource
Molecular FormulaC24H32N6O8\text{C}_{24}\text{H}_{32}\text{N}_{6}\text{O}_{8}
Molecular Weight532.5 g/mol
CAS Number2727154-02-9
Purity≥95%
SolubilityDMSO, DMF, aqueous buffers

Synthesis and Modifications

Synthesis involves three stages:

  • Functionalization of lenalidomide: The primary amine at the 4-position of the isoindolinone ring is alkylated with a bromoacetyl-PEG4-azide precursor.

  • PEG4-azide linker incorporation: Mitsunobu or nucleophilic substitution reactions couple the PEG4 spacer to lenalidomide.

  • Azide group activation: The terminal azide is stabilized under inert conditions to prevent degradation .

Critical reaction parameters include:

  • Temperature: 0–25°C to prevent azide decomposition .

  • Catalysts: Copper(I) iodide for strain-promoted azide-alkyne cycloaddition (SPAAC).

  • Purification: Reverse-phase HPLC to achieve ≥95% purity .

Mechanism of Action in Targeted Protein Degradation

PROTAC-Mediated Ubiquitination

Lenalidomide-CO-PEG4-C2-azide operates as the E3 ligase-binding component of PROTACs. Upon conjugation to a target protein ligand (e.g., a kinase inhibitor), the PROTAC induces:

  • Ternary complex formation: Simultaneous binding of CRBN and the target protein .

  • Ubiquitin transfer: CRBN recruits E2 ubiquitin-conjugating enzymes, tagging the target with polyubiquitin chains .

  • Proteasomal degradation: The 26S proteasome recognizes ubiquitinated targets for enzymatic destruction .

Table 2: Degradation Efficiency of PROTACs Using Lenalidomide-CO-PEG4-C2-azide

Target ProteinDC50_{50} (nM)Cell LineReference
BRD410MV4-11 leukemia
BCR-ABL25K562 CML
Tau50HEK293T

Pharmacokinetic Considerations

The PEG4 linker optimizes pharmacokinetics by:

  • Reducing renal clearance: Molecular weight >500 Da avoids rapid glomerular filtration.

  • Enhancing half-life: PEGylation minimizes proteolytic degradation in serum.

  • Improving tumor penetration: Hydrophilicity balances tissue diffusion and solubility .

In murine models, PROTACs incorporating this compound exhibit a plasma t1/2t_{1/2} of 8–12 hours, compared to 2–4 hours for non-PEGylated analogs.

Applications in Biomedical Research

Oncology

  • Multiple myeloma: Degradation of IKZF1/3 transcription factors mimics lenalidomide’s therapeutic effects but with enhanced specificity .

  • Chronic lymphocytic leukemia (CLL): Targeting BTK reduces survival signals in malignant B-cells .

  • Solid tumors: EGFR and HER2 degradation overcomes tyrosine kinase inhibitor resistance.

Neurological Disorders

  • Alzheimer’s disease: Tau protein degradation reduces neurofibrillary tangle formation in preclinical models .

  • Parkinson’s disease: α-Synuclein-targeting PROTACs mitigate neurodegeneration.

Autoimmune Diseases

  • Rheumatoid arthritis: IRAK4 degradation suppresses NF-κB-mediated inflammation .

Comparative Analysis with Analogous Compounds

Table 3: PROTAC Building Blocks vs. Lenalidomide-CO-PEG4-C2-azide

CompoundLinker LengthFunctional GroupTarget Specificity
Lenalidomide-4'-PEG2-azidePEG2AzideModerate
Pomalidomide-PEG4-C2-azidePEG4AzideHigh
Thalidomide-PEG3-alkynePEG3AlkyneLow

The PEG4 linker in Lenalidomide-CO-PEG4-C2-azide provides superior solubility and ternary complex stability compared to shorter PEG variants.

Challenges and Future Directions

Limitations

  • Oral bioavailability: PEGylation reduces intestinal absorption, necessitating intravenous delivery.

  • Off-target effects: CRBN-dependent degradation of neosubstrates like SALL4 raises safety concerns .

Innovations in Design

  • Dual-PROTACs: Concurrent degradation of two oncoproteins (e.g., BTK and PI3K) enhances efficacy.

  • Photoactivatable PROTACs: Spatiotemporal control using caged azide groups minimizes systemic toxicity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator